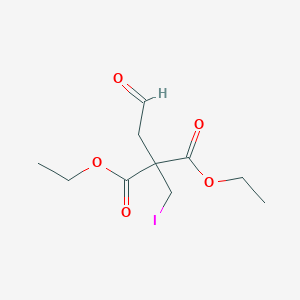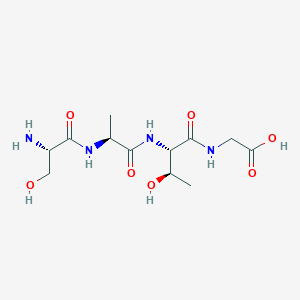![molecular formula C10H9N5O3 B12519926 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate CAS No. 663191-75-1](/img/structure/B12519926.png)
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate typically involves the reaction of a phenyl acetate derivative with a tetrazole precursor. One common method is the cycloaddition reaction between a nitrile and sodium azide, which forms the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles .
Scientific Research Applications
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This interaction can inhibit enzymes and disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oteseconazole: A tetrazole-based antifungal drug.
Quilseconazole: Another tetrazole-based antifungal compound.
5-Phenyltetrazole: A compound with similar chemical properties and biological activities.
Uniqueness
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is unique due to its specific structure, which combines the tetrazole ring with a phenyl acetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
663191-75-1 |
|---|---|
Molecular Formula |
C10H9N5O3 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
[2-(2H-tetrazol-5-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C10H9N5O3/c1-6(16)18-8-5-3-2-4-7(8)9(17)11-10-12-14-15-13-10/h2-5H,1H3,(H2,11,12,13,14,15,17) |
InChI Key |
MFFITESZHBDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
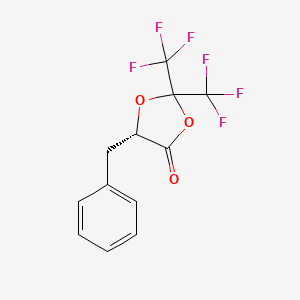
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
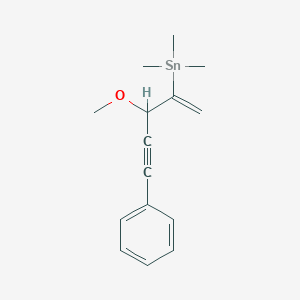
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
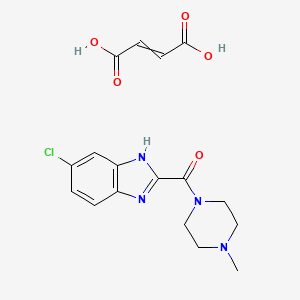
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

